2-(3-Bromo-4-methoxybenzyl)pyrrolidine
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Overview
Description
2-(3-Bromo-4-methoxybenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-bromo-4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxybenzyl)pyrrolidine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxybenzyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different substituents on the benzyl group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-4-methoxybenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)pyrrolidine
- 2-(3-Bromo-4-methoxybenzyl)piperidine
- 2-(3-Bromo-4-methoxybenzyl)morpholine
Uniqueness
2-(3-Bromo-4-methoxybenzyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-4-9(8-11(12)13)7-10-3-2-6-14-10/h4-5,8,10,14H,2-3,6-7H2,1H3 |
InChI Key |
IDPRYIQCDQQJHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)Br |
Origin of Product |
United States |
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